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Compound of Interest

Compound Name: Cdk12-IN-2

Cat. No.: B10788840

Application Notes: Cdk12-IN-2 for Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended working concentrations
for the use of Cdk12-IN-2, a potent and selective inhibitor of Cyclin-Dependent Kinase 12
(CDK12), in both in vitro and cellular kinase assays.

Introduction

Cyclin-Dependent Kinase 12 (CDK12), in complex with its regulatory partner Cyclin K, plays a
crucial role in the regulation of gene transcription.[1] Specifically, the CDK12/Cyclin K complex
phosphorylates the C-terminal domain (CTD) of the large subunit of RNA Polymerase Il
(RNAPII) at the Serine 2 position (p-Ser2).[2][3][4] This phosphorylation event is critical for the
transition from transcription initiation to productive elongation, particularly for long and complex
genes, including those involved in the DNA Damage Response (DDR) pathway.[1][5] Inhibition
of CDK12 activity has emerged as a promising therapeutic strategy in oncology. Cdk12-IN-2 is
a potent and selective nanomolar inhibitor of CDK12, making it a valuable tool for studying
CDK12 function and for drug discovery efforts.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for Cdk12-IN-2 in various kinase
assays.
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Table 1: In Vitro Inhibitory Activity of Cdk12-IN-2[2]

Parameter Value Notes
IC50 (CDK12) 52 nM In vitro kinase assay.
IC50 increases with pre- Oh: 7.8 nM, 1h: 42 nM, 2h: 57

Time-Dependenc
P y incubation time. nM, 5h: 59 nM.

Excellent selectivity over
Selectivity CDK2, CDK9, CDKS8, and Data not shown.
CDK?7.

CDK13 is the closest

CDK13 Inhibition Strong inhibitor of CDK13.
homologue of CDK12.

Table 2: Cellular Activity of Cdk12-IN-2 in SK-BR-3 Cells[2]

Parameter Value Assay Type
IC50 (p-Ser2 RNAPII CTD) 185 nM Western Blot
IC50 (Growth Inhibition) 0.8 uM Cell Proliferation Assay

Signaling Pathway

The diagram below illustrates the central role of the CDK12/Cyclin K complex in regulating
transcriptional elongation through the phosphorylation of the RNA Polymerase Il C-terminal
domain.
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Caption: CDK12/Cyclin K phosphorylates RNAPII to promote transcriptional elongation.

Experimental Protocols
In Vitro Kinase Assay using ADP-Glo™

This protocol is adapted from commercially available kinase assay kits and provides a method
for measuring the in vitro activity of CDK12 and the inhibitory potential of Cdk12-IN-2.[6][7][8]
[91[10]

Materials:

e Recombinant active CDK12/Cyclin K complex

o CDK12 substrate (e.g., pS7-CTD YS-14 substrate)[6]

e Cdk12-IN-2 (dissolved in DMSO)

e Kinase Assay Buffer (e.g., 40 mM Tris-HCI, pH 7.4, 20 mM MgClz, 0.1 mg/ml BSA)
o ATP solution

o ADP-Glo™ Kinase Assay Kit (Promega)

» White, opaque 96-well or 384-well plates

Procedure:

o Prepare Reagents: Thaw all reagents on ice. Prepare the desired concentrations of Cdk12-
IN-2 by serial dilution in kinase assay buffer. Ensure the final DMSO concentration in the
assay does not exceed 1%.

e Reaction Setup: In a 96-well plate, add the following components in order:
o 5 pL of diluted Cdk12-IN-2 or vehicle control (DMSO).

o 10 pL of diluted active CDK12/Cyclin K enzyme (e.g., 0.05 pg/uL).[6]
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o 5 pL of CDK12 substrate (e.g., 1 mg/mL).[6]

Initiate Reaction: Add 5 pL of ATP solution (e.g., 50 uM final concentration) to each well to
start the kinase reaction.[6] The final reaction volume will be 25 pL.

Incubation: Shake the plate gently for 2 minutes and then incubate at 37°C for 40 minutes.[6]

Terminate Reaction and Deplete ATP: Add 25 pL of ADP-Glo™ Reagent to each well. Shake
the plate and incubate for 40 minutes at room temperature.[6]

ADP to ATP Conversion and Signal Generation: Add 50 pL of Kinase Detection Reagent to
each well. Shake the plate and incubate for 30 minutes at room temperature, protected from
light.[6]

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is
proportional to the amount of ADP produced and thus to the kinase activity.

Cellular Assay: Western Blot for p-Ser2 RNAPII CTD

This protocol describes how to assess the cellular activity of Cdk12-IN-2 by measuring the

phosphorylation of its direct downstream target, RNAPII CTD Ser2, in a cell line such as SK-
BR-3.[11]

Materials:

SK-BR-3 cells (or other suitable cell line)
Cdk12-IN-2 (dissolved in DMSO)

Cell lysis buffer (e.g., 20 mM Tris-HCI pH 7.9, 0.5% NP-40, 150 mM NacCl, 1.5 mM MgClz, 10
mM KCI, 10% Glycerol, 0.5 mM EDTA, supplemented with protease and phosphatase
inhibitors).[11]

Primary antibodies: anti-p-Ser2 RNAPII CTD, anti-total RNAPII, and a loading control (e.g.,
anti-B-actin).

Secondary antibodies (HRP-conjugated).
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o SDS-PAGE gels and Western blot equipment.
e Chemiluminescent substrate.

Procedure:

Cell Treatment: Plate SK-BR-3 cells and allow them to adhere overnight. Treat the cells with
various concentrations of Cdk12-IN-2 (e.g., 10 nM to 10 uM) or vehicle control (DMSO) for a
specified time (e.g., 2-6 hours).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice using the cell lysis buffer.
[11]

Protein Quantification: Determine the protein concentration of the lysates using a standard
protein assay (e.g., BCA assay).

SDS-PAGE and Western Blotting:
o Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

o Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF
membrane.

o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

o Incubate the membrane with the primary antibody against p-Ser2 RNAPII CTD overnight
at 4°C.

o Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

o Wash the membrane again and develop the blot using a chemiluminescent substrate.

o Data Analysis: Acquire the chemiluminescent signal using an imaging system. Quantify the
band intensities and normalize the p-Ser2 RNAPII CTD signal to the total RNAPII or loading
control signal. Plot the normalized signal against the Cdk12-IN-2 concentration to determine
the IC50 value.
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Experimental Workflow

The following diagram outlines the general workflow for evaluating a CDK12 inhibitor.
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Caption: Workflow for Cdk12-IN-2 evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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